Drotaverine - 14009-24-6

Drotaverine

Catalog Number: EVT-266547
CAS Number: 14009-24-6
Molecular Formula: C24H31NO4
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Drotaverine is a member of isoquinolines.
Drotaverine is an antispasmodic drug that works by inhibiting phosphodiesterase-4 (PDE4). It is a benzylisoquinoline derivative that is structurally related to [papaverine], although it displays more potent antispasmodic activities than papaverine. Drotaverine has been used in the symptomatic treatment of various spastic conditions, such as gastrointestinal diseases, biliary dyskinesia, and vasomotor diseases associated with smooth muscle spasms. It also has been investigated in dysmenorrhea, abortion, and augmentation of labour. More recently, drotaverine gained attention in the treatment of benign prostatic hyperplasia, parainfluenza, and avian influenza viruses. Drotaverine is not approved by the FDA, European Medicines Agency, or Health Canada. It is approved for use in Thailand as oral tablets or intramuscular injections.
Source and Classification

Drotaverine is derived from the natural compound papaverine, which is found in opium poppy. Its classification falls under the category of antispasmodics and smooth muscle relaxants due to its mechanism of action on the smooth muscles. The compound is recognized in various pharmacopoeias worldwide, highlighting its significance in clinical practice.

Synthesis Analysis

Methods and Technical Details

The synthesis of drotaverine hydrochloride can be achieved through multiple methods, with two notable approaches outlined in patent literature:

  1. Method 1: This method involves several key steps:
    • Chloromethylation: Orthodiethoxybenzene undergoes chloromethylation using hydrogen chloride and formaldehyde in a trichlorethylene medium.
    • Cyanidation: The resulting diethoxybenzyl chloride is subjected to cyanidation.
    • Condensation: Diethoxyphenylacetic acid condenses with diethoxyamine to form ethoxyamide.
    • Cyclization: Ethoxyamide is cyclized using phosphorus oxychloride to yield technical drotaverine hydrochloride, which is then purified through recrystallization .
  2. Method 2: This alternative synthesis utilizes pyrocatechol and diethyl sulfate:
    • Pyrocatechol is condensed with diethyl sulfate in an alkaline medium.
    • The resulting ortho-diethoxybenzene is distilled off, followed by further reactions leading to the formation of drotaverine hydrochloride .

These methods emphasize the complexity of drotaverine's synthesis, requiring careful control of reaction conditions and purification processes.

Molecular Structure Analysis

Structure and Data

Drotaverine has a distinct molecular structure characterized by its isoquinoline backbone. The molecular formula for drotaverine hydrochloride is C20_{20}H25_{25}ClN2_2O4_4, with a molecular weight of approximately 370.88 g/mol. The structural representation includes the following key features:

  • Isoquinoline Core: This bicyclic structure contributes to its pharmacological properties.
  • Functional Groups: The presence of methoxy and ethoxy groups enhances its solubility and bioavailability.

The three-dimensional conformation of drotaverine allows it to interact effectively with biological targets, particularly smooth muscle tissues.

Chemical Reactions Analysis

Reactions and Technical Details

Drotaverine's chemical reactivity primarily involves its interactions as an antispasmodic agent. Key reactions include:

  • Phosphodiesterase Inhibition: Drotaverine inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate levels. This biochemical reaction results in smooth muscle relaxation.
  • Degradation Pathways: Stability studies reveal that drotaverine can undergo hydrolysis under acidic or basic conditions, producing various degradation products that may affect its efficacy .

These reactions are critical for understanding both the therapeutic effects and potential stability issues associated with drotaverine.

Mechanism of Action

Process and Data

The mechanism by which drotaverine exerts its antispasmodic effects involves several biochemical pathways:

  • Inhibition of Phosphodiesterase: By inhibiting this enzyme, drotaverine increases cyclic adenosine monophosphate concentrations within smooth muscle cells.
  • Relaxation of Smooth Muscles: Elevated cyclic adenosine monophosphate levels lead to decreased intracellular calcium concentrations, promoting relaxation of smooth muscles in organs such as the gastrointestinal tract and uterus.

This dual action effectively alleviates spasms associated with various medical conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Drotaverine hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits good solubility in water, methanol, and ethanol, facilitating its formulation into various dosage forms.

Chemical Properties

  • Melting Point: The melting point of drotaverine hydrochloride ranges from 175°C to 178°C.
  • Stability: Drotaverine remains stable under normal storage conditions but may degrade under extreme temperatures or in the presence of strong acids or bases .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Drotaverine has several significant applications in clinical practice:

  • Gastrointestinal Disorders: It is used to manage abdominal pain due to spasms caused by conditions like irritable bowel syndrome.
  • Gynecological Applications: Drotaverine is commonly prescribed for dysmenorrhea (painful menstruation) and other uterine spasms.
  • Postoperative Care: It aids in relieving postoperative pain related to abdominal surgeries by reducing muscle tension .

In addition to these applications, ongoing research continues to explore new therapeutic uses for drotaverine in various medical fields.

This comprehensive overview underscores the importance of drotaverine as a versatile antispasmodic agent with significant clinical relevance.

Pharmacological Mechanisms of Drotaverine

Inhibition of Phosphodiesterase-4 (PDE4) and cAMP Modulation

Drotaverine functions as a selective phosphodiesterase-4 (PDE4) inhibitor, primarily targeting the hydrolysis of cyclic adenosine monophosphate (cAMP). By binding to PDE4’s catalytic site, drotaverine blocks cAMP degradation, leading to its intracellular accumulation [1] [4]. Elevated cAMP activates protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK), rendering it inactive. This prevents actin-myosin cross-bridge formation, culminating in smooth muscle relaxation [4] [7].

The potency of this mechanism is evidenced by functional studies:

  • In human colonic tissue, drotaverine (10⁻⁶–10⁻⁵ M) potentiated forskolin-induced relaxation by 40–65% via cAMP accumulation, confirming PDE4-dependent activity [6].
  • Drotaverine’s IC₅₀ for PDE4 is ~1–5 µM, significantly lower than its affinity for other PDE isoforms, underscoring its selectivity [1].

Table 1: cAMP-Mediated Effects of Drotaverine

SystemEffectConcentrationReference
Human colon tissueEnhanced forskolin-induced relaxation10⁻⁶–10⁻⁵ M [6]
Guinea pig tracheaReduced histamine-induced contraction (ED₅₀ = 4.7 × 10⁻⁵ M)4.7 × 10⁻⁵ M [7]
Vascular smooth muscleIncreased cAMP leading to vasodilation5–10 µM [1]

Calcium Channel Blockade and Smooth Muscle Relaxation Dynamics

Beyond PDE4 inhibition, drotaverine exhibits calcium-antagonistic properties, specifically targeting voltage-dependent L-type calcium channels (L-VOCCs). This was first identified in pregnant rat uterine membranes, where drotaverine inhibited [³H]nitrendipine and [³H]diltiazem binding (IC₅₀ = 5.6 µM and 2.6 µM, respectively) [10]. By binding allosterically to L-VOCCs, drotaverine reduces calcium influx, diminishing intracellular Ca²⁺ availability required for contraction [3] [5].

Functional evidence includes:

  • In KCl-depolarized guinea pig trachea, drotaverine (ED₅₀ = 2.2 × 10⁻⁵ M) inhibited Ca²⁺-dependent contractions, mirroring nifedipine (an L-VOCC blocker) but contrasting theophylline (a PDE inhibitor without calcium effects) [3] [5].
  • Drotaverine blocked Ca²⁺ replenishment in depleted sarcoplasmic stores, critical for preventing sustained muscle spasms [5].

Table 2: Calcium Channel Blockade by Drotaverine

ModelParameterValueReference
Pregnant rat uterine membranes[³H]Nitrendipine binding inhibition (IC₅₀)5.6 µM [10]
Pregnant rat uterine membranes[³H]Diltiazem binding inhibition (IC₅₀)2.6 µM [10]
Guinea pig trachea (KCl model)Contraction inhibition (ED₅₀)2.2 × 10⁻⁵ M [3]

Comparative Analysis with Structural Analogues (e.g., Papaverine)

Drotaverine is a synthetic benzylisoquinoline derivative structurally related to papaverine. Both share a tetrahydroisoquinoline core but differ in their ethoxy substituents: drotaverine has four ethoxy groups, whereas papaverine has methoxy groups [1] [8]. This modification enhances drotaverine’s potency and selectivity:

  • PDE4 Selectivity: Drotaverine’s affinity for PDE4 is 3–5× higher than papaverine’s, reducing off-target effects [1] [4].
  • Calcium Channel Interactions: Drotaverine binds L-VOCCs with 2× greater affinity (IC₅₀ = 2.6–5.6 µM) than papaverine [10].
  • Clinical Efficacy: Drotaverine exhibits 2–4× greater spasmolytic activity in visceral smooth muscle while lacking papaverine’s cardiotoxic risks at therapeutic doses [8].

Table 3: Structural and Functional Comparison to Papaverine

PropertyDrotaverinePapaverine
Chemical substituentsFour ethoxy groupsFour methoxy groups
PDE4 inhibition (IC₅₀)~1–5 µM~10–20 µM
L-VOCC binding (IC₅₀)2.6–5.6 µM5–15 µM
Relative potency2–4× higherBaseline

Dual Action Mechanisms: PDE4 Inhibition vs. Voltage-Dependent L-Type Calcium Channel Interactions

Drotaverine’s uniqueness lies in its dual mechanism: simultaneous PDE4 inhibition and L-VOCC blockade. These pathways operate synergistically but dominate differently based on tissue context:

  • PDE4 Dominance: In gastrointestinal and genitourinary spasms, PDE4 inhibition accounts for 70–80% of drotaverine’s efficacy. Elevated cAMP indirectly reduces intracellular Ca²⁺ by enhancing Ca²⁺ sequestration [1] [4].
  • L-VOCC Dominance: In vascular or depolarization-induced contractions (e.g., high K⁺), calcium channel blockade becomes primary. Drotaverine’s L-VOCC affinity (Kd = 2.6–5.6 µM) is comparable to its PDE4 IC₅₀, allowing context-dependent actions [3] [10].

Critically, these mechanisms are functionally complementary:

  • PDE4 inhibition elevates cAMP, which suppresses L-VOCC activity via PKA.
  • L-VOCC blockade prevents Ca²⁺-triggered contraction, reducing energy demands for cAMP-mediated relaxation [5] [10].

In Alzheimer’s models, this dual action showed neuroprotective effects: drotaverine (80 mg/kg) reversed streptozotocin-induced memory deficits by modulating cAMP/Ca²⁺ crosstalk in neurons [2].

Concluding Remarks

Drotaverine exemplifies a rationally designed spasmolytic agent leveraging complementary pathways—PDE4 inhibition and L-VOCC blockade—to achieve superior efficacy over older analogues like papaverine. Its tissue-specific mechanism dominance and absence of anticholinergic effects make it a versatile therapeutic agent for diverse smooth muscle disorders. Future research may explore its repurposing for neurodegenerative conditions where cAMP/Ca²⁺ dysregulation is pathological.

Table 4: Key Molecular Targets of Drotaverine

TargetActionFunctional Outcome
Phosphodiesterase-4 (PDE4)Competitive inhibition↑ cAMP → PKA activation → MLCK inhibition
L-type voltage-gated Ca²⁺ channelAllosteric blockade↓ Ca²⁺ influx → reduced calmodulin activation

Properties

CAS Number

14009-24-6

Product Name

Drotaverine

IUPAC Name

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3

InChI Key

OMFNSKIUKYOYRG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Solubility

Soluble in DMSO

Synonyms

dihydroisoperparine
drotaverin
drotaverin hydrochloride
drotaverine
isodihydroperparine
No-shpa
No-spa
Nospan
Nospanum

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.